3-Chloro-4-nitro-1H-indole
Overview
Description
3-Chloro-4-nitro-1H-indole is a chemical compound with the molecular weight of 196.59 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-nitro-1H-indole is represented by the InChI code: 1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7 (8 (5)6)11 (12)13/h1-4,10H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-4-nitro-1H-indole are not detailed in the sources I found, indole derivatives are known to undergo various reactions. For instance, ortho-alkynylanilines can react with cupric halide in dimethyl sulfoxide to produce 3-chloro- and 3-bromoindole derivatives .Physical And Chemical Properties Analysis
3-Chloro-4-nitro-1H-indole is a solid at room temperature . More specific physical and chemical properties are not provided in the sources I found.Scientific Research Applications
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Anti-inflammatory Research
- Certain indole derivatives have shown anti-inflammatory and analgesic activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant anti-inflammatory and analgesic effects .
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Antiviral Research
- Indole derivatives have shown potential as antiviral agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antiviral effects .
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Antioxidant Research
- Certain indole derivatives have shown antioxidant activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antioxidant effects .
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Antimicrobial Research
- Indole derivatives have shown potential as antimicrobial agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antimicrobial effects .
-
Antidiabetic Research
- Certain indole derivatives have shown antidiabetic activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antidiabetic effects .
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Anticancer Research
- Indole derivatives have shown potential as anticancer agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant anticancer effects .
-
Anti-HIV Research
- Certain indole derivatives have shown anti-HIV activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant anti-HIV effects .
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Antitubercular Research
- Indole derivatives have shown potential as antitubercular agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antitubercular effects .
-
Antimalarial Research
- Certain indole derivatives have shown antimalarial activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antimalarial effects .
-
Anticholinesterase Research
- Indole derivatives have shown potential as anticholinesterase agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant anticholinesterase effects .
Safety And Hazards
Future Directions
Indole derivatives, including 3-Chloro-4-nitro-1H-indole, have potential for further exploration due to their diverse biological activities . They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
properties
IUPAC Name |
3-chloro-4-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFPQVONMGFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476498 | |
Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitro-1H-indole | |
CAS RN |
208511-07-3 | |
Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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